1,1-Bis(2-methylpropoxy)pentane
Description
Structurally, it is represented as CH₂(CH₂CH(CH₃)₂O)₂C₄H₉. This compound is part of the diether family, characterized by two ether linkages.
Properties
CAS No. |
13262-27-6 |
|---|---|
Molecular Formula |
C13H28O2 |
Molecular Weight |
216.365 |
IUPAC Name |
1,1-bis(2-methylpropoxy)pentane |
InChI |
InChI=1S/C13H28O2/c1-6-7-8-13(14-9-11(2)3)15-10-12(4)5/h11-13H,6-10H2,1-5H3 |
InChI Key |
UIKYMLFYSKUGGI-UHFFFAOYSA-N |
SMILES |
CCCCC(OCC(C)C)OCC(C)C |
Synonyms |
1,1-DI-ISOBUTOXYPENTANE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
1,1-Bis(1-methylethoxy)propane (CAS 4744-09-6)
- Structure : Propane backbone with two isopropoxy (1-methylethoxy) groups at the 1-position.
- Key Differences: Backbone Length: Shorter propane chain vs. pentane in the target compound, affecting molecular weight and boiling point.
- Safety Profile : Classified for acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .
2,2-Bis(pentyloxy)propane (CAS 10076-57-0)
- Structure : Propane backbone with two pentyloxy groups.
- Key Differences :
Functional Analogues
1,5-Bis(diphenylphosphino)pentane (CAS 27721-02-4)
- Structure: Pentane backbone with diphenylphosphino groups at terminal positions.
- Key Differences :
2-Methyl-1-[1-(2-methylpropoxy)ethoxy]propane (CAS 5669-09-0)
- Structure : Mixed ether with a 2-methylpropoxy-ethoxy substituent.
- Key Differences :
Comparative Data Table
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